2-(Trifluoromethyl)-1,3-bis(dimethylamino)trimethinium hexafluorophosphate 2-(Trifluoromethyl)-1,3-bis(dimethylamino)trimethinium hexafluorophosphate
Brand Name: Vulcanchem
CAS No.: 291756-82-6
VCID: VC4189219
InChI: InChI=1S/C8H14F3N2.F6P/c1-12(2)5-7(6-13(3)4)8(9,10)11;1-7(2,3,4,5)6/h5-6H,1-4H3;/q+1;-1
SMILES: CN(C)C=C(C=[N+](C)C)C(F)(F)F.F[P-](F)(F)(F)(F)F
Molecular Formula: C8H14F9N2P
Molecular Weight: 340.17 g/mol

2-(Trifluoromethyl)-1,3-bis(dimethylamino)trimethinium hexafluorophosphate

CAS No.: 291756-82-6

Cat. No.: VC4189219

Molecular Formula: C8H14F9N2P

Molecular Weight: 340.17 g/mol

* For research use only. Not for human or veterinary use.

2-(Trifluoromethyl)-1,3-bis(dimethylamino)trimethinium hexafluorophosphate - 291756-82-6

Specification

CAS No. 291756-82-6
Molecular Formula C8H14F9N2P
Molecular Weight 340.17 g/mol
IUPAC Name [(E)-3-(dimethylamino)-2-(trifluoromethyl)prop-2-enylidene]-dimethylazanium;hexafluorophosphate
Standard InChI InChI=1S/C8H14F3N2.F6P/c1-12(2)5-7(6-13(3)4)8(9,10)11;1-7(2,3,4,5)6/h5-6H,1-4H3;/q+1;-1
Standard InChI Key GMWIFDFSXGELQO-UHFFFAOYSA-N
Isomeric SMILES CN(C)/C=C(\C=[N+](C)C)/C(F)(F)F.F[P-](F)(F)(F)(F)F
SMILES CN(C)C=C(C=[N+](C)C)C(F)(F)F.F[P-](F)(F)(F)(F)F
Canonical SMILES CN(C)C=C(C=[N+](C)C)C(F)(F)F.F[P-](F)(F)(F)(F)F

Introduction

Chemical and Structural Properties

Molecular Characteristics

The compound’s molecular formula is C₈H₁₄F₉N₂P, with a molecular weight of 340.17 g/mol . Its IUPAC name, [(E)-3-(dimethylamino)-2-(trifluoromethyl)prop-2-enylidene]-dimethylazanium hexafluorophosphate, reflects the conjugated trimethinium backbone flanked by dimethylamino groups and a trifluoromethyl substituent . Key spectral identifiers include:

  • InChIKey: GMWIFDFSXGELQO-UHFFFAOYSA-N

  • SMILES: CN(C)C=C(C=[N+](C)C)C(F)(F)F.F[P-](F)(F)(F)(F)F

The hexafluorophosphate anion stabilizes the cationic vinamidinium core, enhancing solubility in polar aprotic solvents like dimethylformamide (DMF) .

Physicochemical Data

PropertyValueSource
Melting Point177–179°C
Storage Conditions2–8°C under inert gas (N₂/Ar)
Purity≥97% (HPLC)
AppearanceOff-white crystalline solid

Synthesis and Reaction Mechanisms

Alternative Pathways

  • Cycloaddition Routes: Thermal decomposition of intermediates can lead to [2+2] cycloadducts, though this pathway is less common .

  • Halogen Exchange: Substitution of chloride with trifluoromethyl groups in related vinamidinium salts (e.g., 2-chloro derivatives) using AgPF₆ .

Applications in Organic Synthesis

Heterocycle Formation

The compound’s electron-deficient core reacts with nucleophiles (e.g., amines, thiols) to form five- and six-membered heterocycles, critical in pharmaceutical intermediates . For example:

  • Pyridine Derivatives: Reaction with enamines yields trifluoromethyl-substituted pyridines, valuable in agrochemicals .

  • Quinoline Synthesis: Condensation with aryl aldehydes produces 7-acylamino-3-formylquinolines, precursors to antimalarial agents .

Trifluoromethylation Reagent

The trifluoromethyl group enhances metabolic stability in drug candidates. This compound transfers CF₃ to aromatic systems under mild conditions, outperforming traditional reagents like TMS-CF₃ .

Hazard StatementPrecautionary Measures
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Comparison with Related Vinamidinium Salts

CompoundKey DifferenceReactivity Profile
2-Chloro-1,3-bis(dimethylamino) derivativeCl vs. CF₃ substituentHigher electrophilicity
N,N-Diisopropylvinylamidinium saltsBulkier alkyl groupsReduced solubility in DMF
Hexafluoroantimonate analoguesSbF₆⁻ vs. PF₆⁻ counterionEnhanced thermal stability

The trifluoromethyl group in this compound uniquely balances electron withdrawal and steric effects, enabling reactions inaccessible to chloro or phenyl analogues .

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